molecular formula C10H15ClN4O2 B12913996 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol CAS No. 91296-08-1

4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol

Cat. No.: B12913996
CAS No.: 91296-08-1
M. Wt: 258.70 g/mol
InChI Key: DOIIZKLGFABNKV-UHFFFAOYSA-N
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Description

4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol is a complex organic compound that features a pyrimidine ring substituted with amino and chloro groups, connected to a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and chloro substituents. The final step involves the attachment of the cyclopentanol moiety. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine ring and the cyclopentanol moiety allows for diverse applications and interactions with various molecular targets .

Properties

CAS No.

91296-08-1

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.70 g/mol

IUPAC Name

4-[(2-amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C10H15ClN4O2/c11-8-3-9(15-10(12)14-8)13-6-1-5(4-16)7(17)2-6/h3,5-7,16-17H,1-2,4H2,(H3,12,13,14,15)

InChI Key

DOIIZKLGFABNKV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1CO)O)NC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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